Cesium silicate (meta)

Vue d'ensemble

Description

Cesium metasilicate (Cs₂SiO₃) is a binary cesium silicate compound primarily characterized by its role in glass networks and nuclear waste immobilization. It forms water-insoluble silicate spheres, as observed in post-Fukushima environmental studies, where cesium was released in silicate forms resistant to dissolution . Structurally, cesium metasilicate glasses exhibit high Poisson’s ratios (ν ~0.357) and lower glass transition temperatures (Tg) compared to other alkali silicates, influenced by cesium’s large ionic radius and network depolymerization .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Cesium silicate (meta) can be synthesized through the reaction of cesium carbonate with silicon dioxide under high-temperature conditions. The reaction typically involves heating the reactants in a furnace to facilitate the formation of the desired compound. The general reaction can be represented as:

2Cs2CO3+SiO2→Cs2O3Si+2CO2

Industrial Production Methods

Industrial production of dicaesium oxosilanebis(olate) follows similar synthetic routes but on a larger scale. The process involves precise control of temperature and reaction conditions to ensure high yield and purity. The compound is then purified through various techniques such as recrystallization and filtration to obtain the final product.

Analyse Des Réactions Chimiques

Types of Reactions

Cesium silicate (meta) undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state products.

Reduction: It can be reduced under specific conditions to yield lower oxidation state products.

Substitution: The silicate group can participate in substitution reactions with other chemical species.

Common Reagents and Conditions

Common reagents used in reactions with dicaesium oxosilanebis(olate) include strong acids and bases, oxidizing agents, and reducing agents. Reaction conditions often involve controlled temperatures and pressures to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state silicates, while reduction reactions may produce lower oxidation state compounds.

Applications De Recherche Scientifique

Cesium silicate (meta) has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in various chemical synthesis processes and as a catalyst in certain reactions.

Biology: The compound is studied for its potential biological effects and interactions with biological molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

Industry: It is used in the production of specialized glass and ceramics, as well as in the manufacturing of electronic components.

Mécanisme D'action

The mechanism by which dicaesium oxosilanebis(olate) exerts its effects involves its interaction with molecular targets and pathways. The compound can interact with silicate-binding proteins and enzymes, influencing various biochemical processes. Its unique structure allows it to participate in specific molecular interactions that are crucial for its function.

Comparaison Avec Des Composés Similaires

Comparison with Similar Silicate Compounds

Structural and Thermal Properties

Cesium Silicate vs. Cesium Borate Glasses

- Poisson’s Ratio (ν): Cesium silicate glasses show higher ν (0.357 for Cs₂O·5SiO₂) compared to cesium borates (ν ~0.34 at 39 mol% Cs₂O). ν increases with cesium content in both systems due to reduced network connectivity in silicates and increased atomic packing density .

- Glass Transition Temperature (Tg): Tg decreases with cesium content in silicates (e.g., from ~600°C to ~500°C) but increases in borates (e.g., from ~450°C to ~530°C). This divergence arises from differing network responses: silicate networks depolymerize, while borate networks initially polymerize .

Table 1: Key Properties of Cesium Silicate and Borate Glasses

| Property | Cesium Silicate Glass | Cesium Borate Glass |

|---|---|---|

| Poisson’s Ratio (ν) | 0.357 (Cs₂O·5SiO₂) | 0.34 (39 mol% Cs₂O) |

| Tg Trend with Cs₂O | Decreases | Increases |

| Atomic Packing Density | Increases | Increases |

| Network Connectivity | Depolymerizes | Polymerizes |

Adsorption and Retention Mechanisms

Cesium Metasilicate vs. Portland Cement (C-S-H Phases)

- Distribution Coefficient (Kd): Alkali-activated cesium silicates (Kd = 0.41–0.55 m³/kg) outperform Portland cement (Kd = 0.23 m³/kg) in cesium adsorption. Lower Ca/Si ratios in alkali-activated systems enhance cesium retention by increasing surface charge and micropore volume .

- Immobilization: Cesium is incorporated into amorphous aluminosilicate gels (e.g., Cs₂O·Al₂O₃·4SiO₂·xH₂O) in alkali-activated fly ash, forming pollucite-like structures at high temperatures. This contrasts with Portland cement, where cesium binds to C-S-H phases with higher Ca/Si ratios, reducing adsorption efficiency .

Comparison with Sodium and Potassium Silicates

- Solubility: Sodium (Na₂SiO₃) and potassium (K₂SiO₃) silicates are highly water-soluble, making them suitable for detergents and adhesives. In contrast, cesium metasilicate’s insolubility is critical for stabilizing radioactive Cs in nuclear waste .

- Ionic Conductivity: Larger Cs⁺ ions reduce ionic mobility compared to Na⁺ or K⁺, impacting applications in electrolytes.

Cesium Metasilicate vs. Phosphate Silicate Apatites

- Leach Resistance: Cesium metasilicate gels in alkali-activated systems show superior Cs retention compared to phosphate silicate apatites, which form soluble Cs-bearing phases under aqueous conditions .

- Crystalline vs. Amorphous Phases: Cesium metasilicate’s amorphous structure (e.g., aluminosilicate gels) resists leaching better than crystalline phases like pollucite (CsAlSi₂O₆), which require high-temperature stabilization .

Key Research Findings

- Nuclear Safety: Cesium metasilicate spheres from Fukushima were identified as insoluble inhalation hazards, emphasizing their environmental persistence .

- Material Design: Lower Ca/Si ratios in alkali-activated cements optimize Cs adsorption, offering a pathway for tailored waste forms .

- Thermal Stability: Cesium silicate glasses’ low Tg and high ν make them suitable for shock-resistant optics, contrasting with borate glasses used in high-Tg applications .

Activité Biologique

Cesium silicate (meta), a compound formed from cesium and silica, has garnered attention in various scientific fields due to its unique properties and potential applications. This article explores the biological activity of cesium silicate, focusing on its interactions with biological systems, ion exchange capabilities, and implications for environmental remediation.

Overview of Cesium Silicate (Meta)

Cesium silicates are typically characterized by their structural and chemical properties, which include the ability to form various silicate networks. The meta form, specifically, is known for its low dimensionality and unique vibrational modes that influence its biological interactions.

1. Ion Exchange Properties

Cesium silicates exhibit significant ion exchange capabilities, particularly with cesium ions. Research indicates that cesium silicate can efficiently exchange cesium ions in various media, making it a candidate for environmental remediation technologies. For instance, studies have shown that cesium silicate can effectively remove radioactive cesium from contaminated water sources through ion-exchange processes .

2. Interaction with Biological Systems

The interaction of cesium silicate with biological systems has been studied in different contexts:

- Biosorption Mechanisms : A study involving Rhodosporidium fluviale demonstrated that this organism could uptake cesium ions from solutions containing radioactive isotopes like Cs. The biosorption process was identified as a two-step mechanism: passive adsorption followed by active uptake through cell membranes .

- Toxicological Studies : Investigations into the toxicity of soluble silicates, including cesium silicate, revealed no significant genotoxic effects in bacterial assays or chromosomal aberrations in mammalian cells. However, adverse effects such as weight reduction in certain animal models were noted at high doses .

Case Study 1: Cesium Uptake by Microorganisms

A notable case study involved the uptake of Cs by R. fluviale, where researchers observed rapid biosorption rates influenced by pH levels. The study utilized Langmuir isotherm modeling to describe the adsorption process quantitatively, suggesting a high affinity for cesium ions under specific conditions .

Case Study 2: Environmental Remediation

In another study focusing on environmental cleanup, cesium silicates were tested for their efficiency in removing cesium from aqueous solutions contaminated with radioactive materials. Results indicated retention rates of 79-98% under controlled conditions, highlighting their potential for use in remediation technologies .

Data Tables

| Property | Value/Description |

|---|---|

| Ion Exchange Capacity | High; efficient removal of Cs |

| Toxicity Level | Low; no genotoxic effects observed |

| Biosorption Mechanism | Two-step (passive adsorption + active uptake) |

| Retention Rate in Remediation | 79-98% retention of cesium ions |

Propriétés

IUPAC Name |

dicesium;dioxido(oxo)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Cs.O3Si/c;;1-4(2)3/q2*+1;-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZRJYMUQLBFTMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

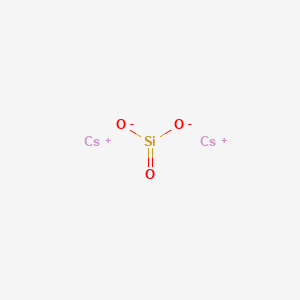

[O-][Si](=O)[O-].[Cs+].[Cs+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cs2SiO3, Cs2O3Si | |

| Record name | caesium metasilicate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40512470 | |

| Record name | Dicaesium oxosilanebis(olate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40512470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.894 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15586-77-3 | |

| Record name | Dicaesium oxosilanebis(olate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40512470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dicaesium dioxidooxosilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.